n6-Ethyladenosine

Descripción general

Descripción

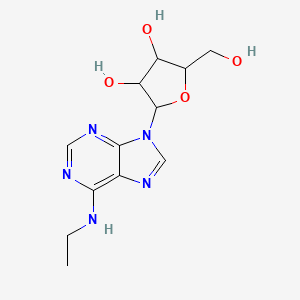

N6-Ethyladenosine is a modified form of adenosine . It is involved in various biological processes, especially in the regulation of gene expression .

Synthesis Analysis

N6-methyladenosine (m6A) is one of the epigenetic modifications of RNA. The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules . This posttranscriptional RNA modification is reversible and regulated by methyltransferase “writers” and demethylase “erasers” .

Molecular Structure Analysis

N6-methyladenosine refers to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH (R = G/A and H = A/C/U) .

Chemical Reactions Analysis

The global dynamics in a variety of biological processes can be revealed by mapping transcriptional m6A sites . The identification of m6A sites is mainly carried out by experiment and prediction methods, based on high-throughput sequencing and machine learning model respectively .

Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of n6-Ethyladenosine is 295.29 g/mol . It has 4 hydrogen bond donor count and 8 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

-

Oncology

- m6A is involved in multiple RNA metabolism pathways, such as splicing, localization, translation efficiency, stability, and degradation, ultimately affecting various pathological processes, especially the oncogenic and tumor-suppressing activities .

- The level of m6A RNA methylation is dynamically and reversibly regulated by distinct effectors including methyltransferases, demethylases, histone modification, and metabolites .

-

Plant Virology

- m6A methylation is mainly associated with genes that are not actively expressed in virus-infected rice plants .

- The level of m6A methylation is tightly associated with its relative expression levels .

- m6A modification may act as a main regulatory strategy in gene expression during the interaction between rice and viruses .

-

Inflammation and Immunity

-

Environmental Epigenetics

- m6A methylation binding proteins regulate gene expression, including the YTH domain protein family, HNRNP family, eIF3, insulin-like growth factor 2 mRNA-binding (IGF2BP), fragile X mental retardation protein (FMRP), recombinant NFKB-activating protein (NKAP), and leucine-rich pentatricopeptide repeat-containing protein (LRPPRC) .

-

RNA Analysis

-

Thyroid Cancer

- m6A RNA modification impacts RNA metabolism and further gene regulation, which is intricately regulated by a variety of regulators, such as methylases and demethylases .

- Aberrant m6A regulators expression is related to the occurrence and development of thyroid cancer and plays an important role in drug resistance .

- This process has potential clinical value as prognostic markers and therapeutic targets in thyroid cancer .

-

Cancer Therapy and Drug Resistance

- m6A RNA methylation is considered the most prevalent, abundant, and conserved internal transcriptional modification throughout the eukaryotic mRNAs .

- Abnormal changes in the m6A levels of these regulators are increasingly associated with human tumorigenesis and drug resistance .

- The molecular mechanisms underlying m6A RNA methylation in tumor occurrence and development have not been comprehensively clarified .

-

Environmental Epigenetics

- m6A methylation binding proteins regulate gene expression, including the YTH domain protein family, HNRNP family, eIF3, insulin-like growth factor 2 mRNA-binding (IGF2BP), fragile X mental retardation protein (FMRP), recombinant NFKB-activating protein (NKAP), and leucine-rich pentatricopeptide repeat-containing protein (LRPPRC) .

-

RNA Analysis

Safety And Hazards

Direcciones Futuras

Research on m6A methylation modification has recently increased due to its important role in regulating cancer progression . In the future, more research is needed to further understand the roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors . Also, the crosstalk between m6A and circular RNAs is a promising area for future research .

Propiedades

IUPAC Name |

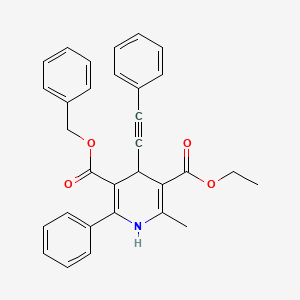

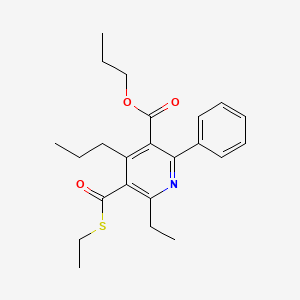

(2R,3R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXVYOLWYFZWKE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n6-Ethyladenosine | |

CAS RN |

14357-08-5 | |

| Record name | ADENOSINE, N-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D56H6D7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)

![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)

![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)

![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)